![molecular formula C20H20N2O4 B375043 Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate CAS No. 371116-81-3](/img/structure/B375043.png)

Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of quinoline, which is a nitrogenous base containing a heterocyclic ring . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

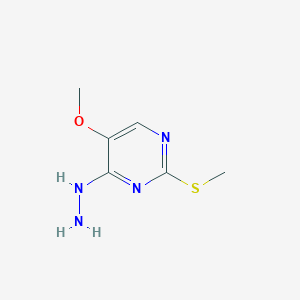

While specific synthesis methods for this compound are not available, general methods for synthesizing quinoline derivatives involve reactions with anilines and malonic acid equivalents .Molecular Structure Analysis

The compound contains a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has methoxy and amino functional groups attached to the quinoline ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Disease-Modifying Antirheumatic Drugs (DMARDs) Synthesis Studies have investigated metabolites of similar compounds for their potential as DMARDs. One such metabolite exhibited anti-inflammatory effects in an adjuvant arthritic rat model, indicating the potential of related compounds in the development of new treatments for rheumatic diseases (Baba, Makino, Ohta, & Sohda, 1998).

Antimicrobial Agents Novel quinoline carboxylic acids have been synthesized and screened as antimicrobial agents, with some showing comparable activity against gram-negative microorganisms and Staphylococcus aureus. This suggests that ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate could be explored for its antimicrobial properties (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Chemical Synthesis and Material Science

Large-Scale Synthesis The efficient synthesis of related quinoline compounds demonstrates the potential for large-scale production, suggesting that ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate could also be synthesized on a large scale for research or industrial applications (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Optical and Electronic Applications The synthesis and characterization of pyrimidine fused quinolone carboxylate moieties for photodiode applications indicate the potential use of similar quinoline derivatives in the design and fabrication of optoelectronic devices (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities and can interact with various cellular targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biochemical pathways, often resulting in significant downstream effects .

Result of Action

Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

ethyl 6-methoxy-4-(4-methoxyanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-4-26-20(23)17-12-21-18-10-9-15(25-3)11-16(18)19(17)22-13-5-7-14(24-2)8-6-13/h5-12H,4H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKAVWGNSJGXHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-di(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine](/img/structure/B374960.png)

![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanoyl chloride](/img/structure/B374964.png)

![Isopropyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B374969.png)

![N-[(1-benzyl-5-oxo-3-pyrrolidinyl)methyl]-4-[(2-chlorophenyl)(3-chlorophenyl)methyl]-1-piperazinecarboxamide](/img/structure/B374970.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-tert-butylphenoxy)acetate](/img/structure/B374971.png)

![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374973.png)

![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B374974.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374976.png)

![2-Methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]quinolin-4-ol](/img/structure/B374977.png)

![benzyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B374981.png)

![isobutyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374982.png)

![butyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374983.png)